Eritoran is classified as a small molecule drug and belongs to the category of TLR4 antagonists. It is derived from the lipid A component of the gram-negative bacterium Rhodobacter sphaeroides, which lacks potent agonistic activity but can inhibit LPS effects. The chemical formula for Eritoran is , and it has a molar mass of approximately 1313.68 g/mol .
The synthesis of Eritoran involves several key steps that transform natural lipid A analogs into a more potent antagonist. The process begins with the extraction of lipid A from Rhodobacter sphaeroides, followed by chemical modifications to enhance its stability and efficacy against TLR4 activation.
This synthetic route allows for greater control over the compound's properties compared to natural extraction methods, making it easier to produce in larger quantities .
Eritoran tetrasodium features a complex molecular structure characterized by its dimeric glycolipid nature. The compound's structure includes:
The binding site for Eritoran on TLR4 is located within the hydrophobic pocket of MD2, a co-receptor essential for TLR4 signaling. By occupying this site, Eritoran prevents LPS from binding and triggering downstream signaling pathways .
Eritoran acts primarily through competitive inhibition:
These mechanisms have been validated through both in vitro and in vivo studies, demonstrating Eritoran's ability to reduce inflammatory responses associated with endotoxin exposure .
Eritoran's mechanism of action involves several steps:
Research has shown that treatment with Eritoran leads to reduced mortality rates in animal models subjected to septic challenges, highlighting its potential therapeutic benefits .
Eritoran has been investigated primarily for its potential use in treating severe sepsis due to its ability to modulate inflammatory responses. Although it showed promise in early clinical trials, including Phase II studies that suggested possible survival benefits in specific patient subgroups, it ultimately failed to demonstrate efficacy in Phase III trials and was consequently discontinued .
Beyond sepsis, research continues into its application for various conditions linked to TLR4 signaling dysregulation, such as chronic inflammatory diseases, liver injury from ischemia-reperfusion events, and potentially other immune-mediated disorders .
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3